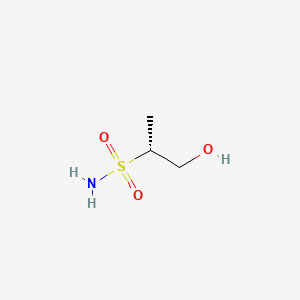
(2R)-1-hydroxypropane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-hydroxypropane-2-sulfonamide is an organic compound with a chiral center, making it an enantiomer
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-hydroxypropane-2-sulfonamide typically involves the reaction of propane-2-sulfonyl chloride with a suitable hydroxylamine derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-1-hydroxypropane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Thionyl chloride in dichloromethane at low temperatures.
Major Products
Oxidation: Formation of (2R)-1-oxo-propane-2-sulfonamide.
Reduction: Formation of (2R)-1-amino-propane-2-sulfonamide.
Substitution: Formation of (2R)-1-chloropropane-2-sulfonamide.
Wissenschaftliche Forschungsanwendungen
(2R)-1-hydroxypropane-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its structural similarity to sulfonamide antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-1-hydroxypropane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-1-hydroxypropane-2-sulfonamide: The enantiomer of (2R)-1-hydroxypropane-2-sulfonamide, with similar chemical properties but different biological activity.
Propane-2-sulfonamide: Lacks the hydroxyl group, resulting in different reactivity and applications.
1-hydroxypropane-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different chemical behavior.
Uniqueness
This compound is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C3H9NO3S |
|---|---|
Molekulargewicht |
139.18 g/mol |
IUPAC-Name |
(2R)-1-hydroxypropane-2-sulfonamide |
InChI |
InChI=1S/C3H9NO3S/c1-3(2-5)8(4,6)7/h3,5H,2H2,1H3,(H2,4,6,7)/t3-/m1/s1 |
InChI-Schlüssel |
UZVBTOYEOSZCEQ-GSVOUGTGSA-N |
Isomerische SMILES |
C[C@H](CO)S(=O)(=O)N |
Kanonische SMILES |
CC(CO)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium trifluoro[(2-phenylacetamido)methyl]boranuide](/img/structure/B13483152.png)
![5-(4-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13483162.png)
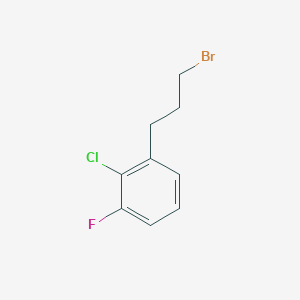
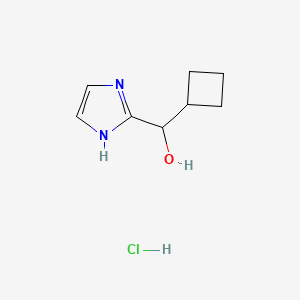
![Lithium(1+) 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-sulfinate](/img/structure/B13483174.png)
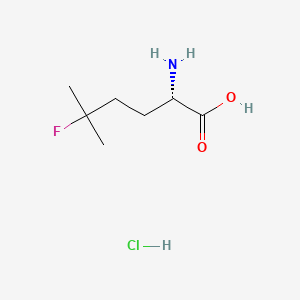
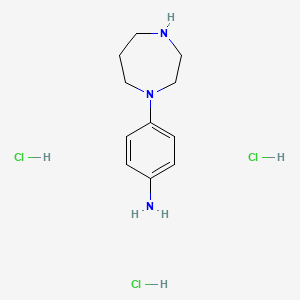
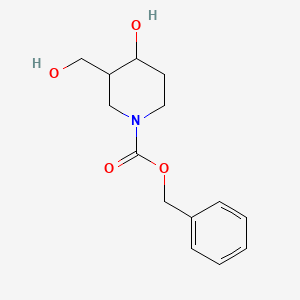
![2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B13483199.png)
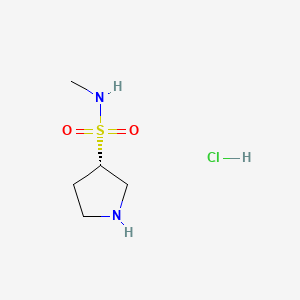
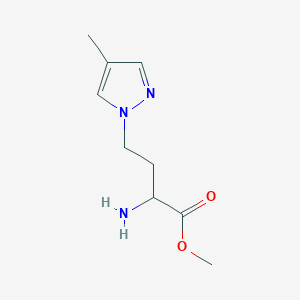
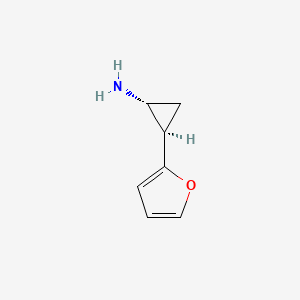
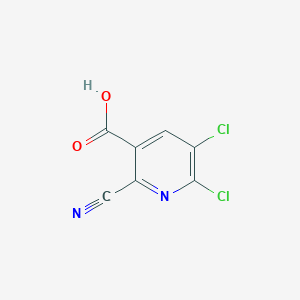
![4-[(Aminooxy)methyl]-3-methoxyphenol](/img/structure/B13483217.png)
